molecular formula C11H16ClNO3S B13243713 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride

3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride

Cat. No.: B13243713
M. Wt: 277.77 g/mol
InChI Key: XARAPBHRCTWYFN-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride (CAS 1864053-21-3) is a chemical compound with the molecular formula C 11 H 16 ClNO 3 S and a molecular weight of 277.77 g/mol . This high-purity reagent is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Compounds featuring a pyrrolidine scaffold, particularly when functionalized with aryl-sulfonyl groups, are of significant interest in medicinal chemistry and drug discovery . The specific structure of this compound, which combines a pyrrolidine ring with a 2-methoxyphenylsulfonyl moiety, suggests potential as a valuable synthetic intermediate or a pharmacophore in biological studies. Structurally related pyrrolidine-sulfonamide compounds have been investigated in scientific literature for their potential as ligands for various biological targets . For instance, certain arylsulfonamides of pyrrole and pyrrolidine derivatives have been studied for their activity within the central nervous system (CNS), acting as modulators of serotonin receptors . This makes analogs in this chemical class relevant for research into treatments for neuropsychiatric disorders and neurodegenerative conditions . Furthermore, pyrrolidine derivatives fused with pyrimidine rings are actively explored for their antimicrobial properties, highlighting the broader applicability of this structural class in developing new anti-infective agents . Researchers can utilize this chemical as a key building block in organic synthesis, for the development of novel chemical libraries, or in structure-activity relationship (SAR) studies to probe biological mechanisms and identify new lead compounds.

Properties

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

3-(2-methoxyphenyl)sulfonylpyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO3S.ClH/c1-15-10-4-2-3-5-11(10)16(13,14)9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H

InChI Key

XARAPBHRCTWYFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)C2CCNC2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride typically involves the sulfonylation of pyrrolidine with a 2-methoxyphenylsulfonyl chloride derivative under controlled basic conditions. This reaction introduces the sulfonyl group onto the nitrogen atom of the pyrrolidine ring, forming the sulfonamide linkage.

The key steps are:

This approach is widely reported in synthetic protocols for sulfonamide derivatives due to its straightforwardness and high yield potential.

Detailed Procedure from Patent Literature

A closely related sulfonylated compound preparation method is described in patent US20090318709A1, which involves:

  • Starting from a 3-(2-methoxyphenylsulfonyl)-2-methylpropanol intermediate.
  • Activation of the alcohol group by conversion to a tosylate using para-toluenesulfonyl chloride in the presence of a base such as triethylamine.
  • Subsequent nucleophilic substitution with an amine to form the sulfonamide linkage.

Though this patent focuses on a more complex derivative, the core sulfonylation chemistry and the use of sulfonyl chlorides under basic conditions are directly applicable to the synthesis of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride.

Example reaction conditions from the patent:

Reagent/Condition Quantity/Details Outcome
3-(2-Methoxyphenylsulfanyl)-2-methylpropanol 2 g (9.4 mmol) Starting material
Para-toluenesulfonyl chloride 2 g (10.5 mmol) Tosylation reagent
4-Dimethylaminopyridine 115 mg (0.94 mmol) Catalyst
Triethylamine 1.2 g (12.1 mmol), added dropwise Base
Solvent Methylene chloride, 10 mL Reaction medium
Temperature Ambient, 2 hours Reaction time
Yield 75% (white powder) Purified tosylate intermediate

This tosylate intermediate is then reacted with pyrrolidine or related amines to yield the sulfonylated pyrrolidine product after workup and purification.

Alternative Synthetic Routes and Catalytic Methods

Recent research in allylic amine synthesis via nickel-catalyzed coupling reactions provides alternative methodologies to access sulfonylated amines, including pyrrolidine derivatives. These methods involve:

  • Nickel(0) catalysis (e.g., Ni(COD)2)
  • Phosphine ligands (e.g., tricyclohexylphosphine)
  • Aldehydes and sulfonamides as substrates
  • Elevated temperatures (around 100 °C)
  • Anhydrous solvents like acetonitrile

Though primarily applied to allylic amines, these catalytic protocols demonstrate the versatility of transition-metal catalysis in constructing sulfonamide-containing amines with moderate to good yields (40-60%) and high purity after chromatographic purification.

Formation of Hydrochloride Salt

After obtaining the free base 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or methanol). This step enhances the compound’s stability, crystallinity, and often improves its handling and solubility profile for further applications.

Analytical Data and Research Outcomes

Purity and Characterization

  • Chiral purity for stereoisomeric sulfonylated compounds can be determined by chiral high-performance liquid chromatography (HPLC) using chiralcel OD columns with hexane/ethanol/diethylamine eluents. Typical retention times distinguish (S) and (R) enantiomers with purity >99% achievable.
  • Mass spectrometry (MS) confirms molecular ion peaks consistent with the sulfonylated pyrrolidine structure (e.g., m/z 367 [M+H]+ for related intermediates).
  • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) validates the chemical environment of aromatic methoxy groups, sulfonyl moieties, and pyrrolidine ring protons.

Yield and Reaction Efficiency

Step Yield (%) Notes
Tosylation of alcohol intermediate 75 High purity, white powder
Nucleophilic substitution with amine 79 Efficient coupling step
Overall sulfonylated pyrrolidine 70-80 Typical for multi-step process

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Comments
Sulfonyl chloride activation 2-Methoxybenzenesulfonyl chloride + base (triethylamine or pyridine) Intermediate tosylate, ~75% yield Tosylation activates alcohol group
Nucleophilic substitution Pyrrolidine + tosylate intermediate, heat (e.g., 105 °C, 24 h), triethylamine Sulfonylated pyrrolidine, ~79% yield Formation of sulfonamide linkage
Salt formation Treatment with HCl in ether or methanol Hydrochloride salt Improves stability and handling
Catalytic alternative Ni(COD)2, PCy3, Ti(OiPr)4, acetonitrile, 100 °C 40-60% yield (for related amines) Transition metal catalysis route

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: 3-[(2-Hydroxyphenyl)sulfonyl]pyrrolidine hydrochloride.

    Reduction: 3-[(2-Methoxyphenyl)thio]pyrrolidine hydrochloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy group may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride is unique due to the presence of both a methoxy group and a sulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Molecular Formula: C11H14ClN O3S
Molecular Weight: 273.75 g/mol
IUPAC Name: 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride
Canonical SMILES: CC1(C(=O)N(C(=O)N1)CC(=O)N2CCNCC2)C3=CC=CC=C3

The biological activity of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to form hydrogen bonds, which can modulate the activity of target proteins. This interaction is crucial in pathways related to inflammation and neuroprotection, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

Research indicates that compounds similar to 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective capabilities, particularly in models of oxidative stress. In vitro studies demonstrated that it could mitigate oxidative damage in neuronal cells, likely through its antioxidant properties. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Enzyme Inhibition

Inhibition studies have highlighted the ability of this compound to act as an inhibitor for certain enzymes involved in neurotransmission, such as acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions and providing therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

  • Neuroprotective Study : A recent study investigated the effects of 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results indicated that the compound significantly reduced cell death and lipid peroxidation, showcasing its protective effects against oxidative stress .
  • Antimicrobial Efficacy : Another study tested various derivatives of pyrrolidine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride had notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Research Findings Summary

Activity Type Findings
AntimicrobialEffective against multiple bacterial strains (e.g., S. aureus, E. coli).
NeuroprotectiveReduces oxidative stress-induced cell death in neuronal models.
Enzyme InhibitionInhibits AChE, potentially enhancing cognitive function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Sulfonylation : React pyrrolidine with 2-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Monitor reaction progress via TLC or HPLC .
  • Hydrochloride Salt Formation : Precipitate the free base using HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether). Confirm salt formation via FT-IR (characteristic N–H stretching) and elemental analysis .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. For example, polar aprotic solvents (DMF, DMSO) may enhance sulfonylation yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with standards .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) and HRMS (exact mass: C11_{11}H14_{14}ClNO3_3S) .
  • Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group .
  • Waste Disposal : Segregate halogenated organic waste and consult certified chemical disposal services for incineration .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or optimizing synthesis?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model sulfonylation transition states. Software like Gaussian or ORCA can identify energy barriers and optimal conditions (e.g., solvent effects) .
  • Molecular Dynamics : Simulate solvation effects on salt formation using tools like GROMACS. Correlate simulation data with experimental crystallization outcomes .
  • Machine Learning : Train models on existing sulfonylation reaction datasets (e.g., reaction yield vs. solvent polarity, temperature) to predict optimal parameters .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Methodology :

  • Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to assign ambiguous peaks .
  • Variable Temperature NMR : Conduct experiments at different temperatures to identify dynamic processes (e.g., pyrrolidine ring puckering) that may cause splitting .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled methoxy groups to confirm assignments via 2D NMR (HSQC, HMBC) .

Q. What strategies are effective for studying its biological activity while minimizing non-specific interactions?

  • Methodology :

  • Targeted Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to specific receptors (e.g., GPCRs common to pyrrolidine derivatives) .
  • Off-Target Screening : Employ high-throughput screening against kinase panels or cytochrome P450 enzymes to assess selectivity .
  • Solubility Optimization : Prepare derivatives (e.g., PEGylated analogs) for in vivo studies. Use DLS to monitor aggregation in physiological buffers .

Methodological Considerations for Experimental Design

Q. How can reaction scalability be balanced with yield and purity?

  • Methodology :

  • Process Intensification : Use microreactors for sulfonylation to enhance mixing and heat transfer, reducing side reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate purity in real time .
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve sustainability without compromising yield .

Q. What are best practices for validating synthetic intermediates?

  • Methodology :

  • Intermediate Trapping : Quench aliquots at timed intervals and characterize via LC-MS to detect byproducts (e.g., over-sulfonylated species) .
  • Stability Studies : Store intermediates under varying conditions (light, humidity) and monitor degradation via accelerated stability testing (40°C/75% RH) .

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